REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]([CH3:15])([CH3:14])[C:9]([O:11]CC)=[O:10].[OH-].[K+]>CCO.O>[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]([CH3:15])([CH3:14])[C:9]([OH:11])=[O:10] |f:1.2,3.4|
|
Name
|
|
Quantity
|
3.48 g
|
Type
|
reactant
|
Smiles
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ClC1=C(C=CC=C1)C(C(=O)OCC)(C)C
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Name
|
|
Quantity
|
8.61 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
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EtOH water
|
Quantity
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200 mL
|
Type
|
solvent
|
Smiles
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CCO.O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
|
The solution was concentrated in vacuo
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Type
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EXTRACTION
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Details
|
extracted with 1N NaOH(aq) (3×100 mL)
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Type
|
EXTRACTION
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Details
|
extracted with EtOAc (3×100 mL)
|
Type
|
WASH
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Details
|
The combined organic layers were washed with brine (100 mL)
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Type
|
CUSTOM
|
Details
|
to give
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=CC=C1)C(C(=O)O)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.578 g | |
YIELD: CALCULATEDPERCENTYIELD | 84.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |